REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](O)=[O:8])[C:2]=1[C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.C(N(CC)CC)C.[BH4-].[Na+].CO.Cl>O1CCCC1>[OH:8][CH2:7][C:3]1[C:2]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[N:1][CH:6]=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1)C(=O)O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.185 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
To a continually stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product was then filtered
|
Type
|
WASH
|
Details
|
washed several times with tetrahyrofuran (3×2 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to +10° C.
|
Type
|
STIRRING
|
Details
|
while stirring under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
The material was stirred for an additional 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum to 5 ml
|
Type
|
WASH
|
Details
|
washed with dichloromethane (3×5 ml)
|
Type
|
ADDITION
|
Details
|
Sodium carbonate (0.85 g) was added to the aqueous phase, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined fractions were dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum (2 Hg mm, 45° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C(=NC=CC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |